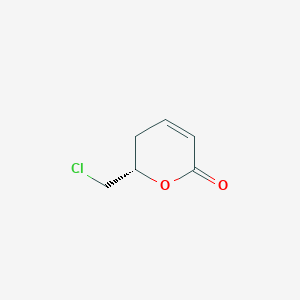

(S)-6-Chloromethyl-5,6-dihydro-pyran-2-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(chloromethyl)-2,3-dihydropyran-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClO2/c7-4-5-2-1-3-6(8)9-5/h1,3,5H,2,4H2/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVMBKTXDBXNDQK-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC(=O)OC1CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C=CC(=O)O[C@@H]1CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135999-61-0 | |

| Record name | (S)-6-Chloromethyl-5,6-dihydro-pyran-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Research Applications and Broader Significance of Dihydropyranone Scaffolds in Chemical Science

Utilization as Versatile Building Blocks in Complex Organic Synthesis

The structural and reactive properties of dihydropyranones make them powerful precursors in the synthesis of complex molecular architectures. The α,β-unsaturated lactone moiety, combined with stereocenters and functionalizable side chains, provides multiple points for chemical modification, enabling chemists to construct intricate molecular frameworks with high degrees of stereocontrol.

The 6-substituted-5,6-dihydropyran-2-one motif is a common structural element in a variety of natural products known for their significant biological activities, including antimicrobial, antifungal, and cytotoxic properties against human tumor cells. researchgate.net Consequently, these scaffolds serve as crucial chiral intermediates in the total synthesis of these and other bioactive molecules. researchgate.net For instance, natural products such as fostriecin (B16959) and goniothalamin, which possess anticancer properties, contain this dihydropyranone core. researchgate.net The stereoselective synthesis of these natural products often relies on the use of chiral precursors like monosaccharides. researchgate.net

The utility of these scaffolds is further demonstrated in the synthesis of complex quinone-containing natural products. Chiral dienes derived from acetylenic precursors can undergo Diels-Alder reactions to produce tetracyclic and tricyclic quinones that incorporate a peripheral lactone ring. nih.gov For example, the enantiomerically pure (S)-dermolactone has been synthesized using such a strategy. nih.gov Similarly, chloro-substituted 6H-dibenzo[b,d]pyran-6-one natural products like graphislactone G have been synthesized via palladium-mediated intramolecular aryl-aryl coupling reactions, showcasing the versatility of pyranone-based structures in complex synthesis. nih.govresearchgate.net

The table below summarizes examples of bioactive natural products containing the dihydropyranone scaffold.

| Natural Product | Biological Activity | Reference |

| Fostriecin | Anticancer | researchgate.net |

| Goniothalamin | Anticancer | researchgate.net |

| (S)-Dermolactone | Not specified | nih.gov |

| Graphislactone G | Inhibitory activity | researchgate.net |

| Pestalotin | Gibberellin synergistic activity | nih.gov |

| Massoilactone | Antimicrobial | nih.gov |

The dihydropyranone ring is a versatile template that can be chemically transformed into other important heterocyclic systems. The reactive nature of the lactone and the potential for functional group manipulation allow for various ring-transformation and annulation strategies.

Pyridones: A common transformation involves the conversion of pyranones into the corresponding pyridones. For instance, 2H-pyran-2-one derivatives can react with ammonia, leading to the formation of pyridone structures. nih.gov More complex, fused heterocyclic systems such as pyrano[3,2-c]pyridones can be synthesized through multicomponent reactions involving 4-hydroxypyridones, various aldehydes, and malononitrile. nih.gov These reactions proceed smoothly and can generate a library of compounds with potential biological activities. nih.gov

Benzopyrans: The synthesis of benzopyrans, another significant class of heterocyclic compounds with diverse biological activities, can also be achieved from pyranone-related precursors. rsc.orgnih.gov For example, the synthesis of certain chromene analogs, a type of benzopyran, has been reported starting from pyranone derivatives. acs.org These syntheses often involve condensation and cyclization reactions to build the benzopyran core. researchgate.netyoutube.com

Furanones: While the direct conversion of dihydropyranones to furanones is less commonly cited, ring-contraction reactions of δ-lactones can, under specific conditions, lead to the formation of γ-lactones (furanones). nih.gov The reactivity of the chloromethyl group in a compound like (S)-6-Chloromethyl-5,6-dihydro-pyran-2-one with various nucleophiles provides a handle for introducing functionalities that could facilitate such rearrangements or be used to build other heterocyclic rings. mdpi.com

The following table outlines the transformation of dihydropyranone-related structures into other heterocyclic systems.

| Starting Material Type | Resulting Heterocycle | Reaction Type |

| 2H-Pyran-2-one derivatives | Pyridones | Reaction with ammonia |

| 4-Hydroxypyridones, aldehydes, malononitrile | Pyrano[3,2-c]pyridones | Multicomponent reaction |

| Pyranone derivatives | Benzopyrans (Chromenes) | Condensation and cyclization |

| Dihydropyranones | Furanones (γ-lactones) | Ring-contraction |

Chemical Biology Investigations of Molecular Recognition and Interaction

Dihydropyranone scaffolds are not only important for building complex molecules but also serve as valuable tools in chemical biology for probing biological systems. Their ability to be functionalized allows for the creation of molecules designed to interact with specific biological targets, thereby helping to elucidate protein function and molecular recognition events.

Chemical probes are selective small-molecule modulators of a protein's function that are essential for studying biological processes. nih.govnih.govyoutube.comchemicalprobes.org The dihydropyranone scaffold, with its inherent reactivity and stereochemical complexity, is an attractive starting point for the design of such probes. The presence of a reactive handle, such as the chloromethyl group in this compound, allows for the attachment of reporter tags (e.g., fluorophores or biotin) or photoaffinity labels. sigmaaldrich.commdpi.com

These functionalized dihydropyranones can be used as activity-based probes (ABPs) to target the active sites of enzymes, forming covalent bonds and allowing for the visualization or enrichment of active enzymes within a complex biological sample. mdpi.com The design of such probes can be guided by computational methods to predict their selectivity and potential to differentiate between members of a protein family. nih.gov

Dihydropyranone-containing molecules have been shown to act as inhibitors of various enzymes, making them valuable for studying target engagement and inhibition mechanisms. google.com For example, pyrano[3,2-c]pyridones have been identified as antiproliferative agents that induce apoptosis and inhibit tubulin polymerization. nih.gov Dihydropyran-based macrolides have been found to be selective inhibitors of the p110α subunit of PI3Kα, a key enzyme in the PI3K/AKT signaling pathway. nih.gov

The study of enzyme inhibition by these compounds can reveal detailed information about the enzyme's active site and the mechanism of catalysis. researchgate.net Enzyme inhibitors can be classified based on their mode of action, such as competitive, non-competitive, or uncompetitive inhibition, each providing different insights into the enzyme-substrate and enzyme-inhibitor interactions. researchgate.net The development of potent and selective inhibitors based on the dihydropyranone scaffold can lead to new therapeutic agents and a deeper understanding of disease pathways. nih.gov

Contributions to Sustainable Chemistry and Atom Economy

The principles of green chemistry and atom economy are increasingly important in modern organic synthesis, aiming to design processes that are efficient, minimize waste, and use environmentally benign reagents and conditions. rsc.orgyoutube.com The synthesis of dihydropyranones and their derivatives has benefited from the application of these principles.

Atom economy is a measure of the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. nih.govrsc.orgmdpi.com Reactions with high atom economy, such as cascade and multicomponent reactions, are particularly desirable. nih.gov The synthesis of complex heterocyclic systems like pyrano[3,2-c]pyridones through one-pot, three-component reactions is an excellent example of an atom-economical process. nih.gov

Furthermore, the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, contributes to the sustainability of the synthesis. nih.gov The development of novel photocatalytic methods for preparing pyranones from renewable resources like furfural (B47365) alcohols in aqueous solutions at room temperature also represents a significant step towards greener chemical manufacturing. rsc.org These approaches not only reduce the environmental impact but can also lead to more cost-effective and efficient production of valuable dihydropyranone building blocks. rsc.orgnih.gov

The Pivotal Role of this compound in Advancing Chemical Science

The landscape of modern organic and medicinal chemistry is profoundly shaped by the discovery and application of versatile chiral building blocks. Among these, this compound, a key member of the dihydropyranone family, has emerged as a significant scaffold. Its unique structural features and inherent chirality make it a valuable precursor for the synthesis of complex and biologically active molecules. This article explores the research applications stemming from this specific compound and the broader significance of the dihydropyranone framework in chemical science, culminating in a look toward future innovations in this promising area of research.

Future Research Directions and Potential Innovations in Dihydropyranone Chemistry

The field of dihydropyranone chemistry is continually evolving, with several exciting avenues for future research and innovation. A primary focus remains the development of novel and more efficient synthetic methodologies. organic-chemistry.org This includes the design of new catalytic systems for the asymmetric synthesis of dihydropyranones, enabling greater control over stereochemistry and access to a wider range of structurally diverse molecules. nih.gov

Further exploration of the biological activities of dihydropyranone derivatives is a significant area for future investigation. While their potential as antiviral and anticancer agents is established, there is vast untapped potential in other therapeutic areas. researchgate.netambeed.com High-throughput screening of dihydropyranone libraries against a broader range of biological targets could uncover new lead compounds for various diseases.

The use of dihydropyranones as chiral building blocks in the total synthesis of complex natural products will continue to be a major research theme. researchgate.net Their ability to introduce multiple stereocenters in a controlled manner makes them invaluable in constructing intricate molecular architectures. mdpi.com

Innovations in computational chemistry and molecular modeling will play an increasingly important role in guiding future research. nih.gov Quantitative structure-activity relationship (QSAR) studies, like those already performed for HIV protease inhibitors, can help in the rational design of new dihydropyranone-based drugs with improved potency and pharmacokinetic profiles. nih.gov

Potential future research directions are outlined in the table below:

| Area of Research | Potential Innovations and Focus | Expected Impact |

| Synthetic Methodology | Development of novel stereoselective catalytic systems for dihydropyranone synthesis. | Increased efficiency and diversity of accessible dihydropyranone structures. |

| Medicinal Chemistry | Screening of dihydropyranone libraries against new biological targets. | Discovery of new therapeutic applications for dihydropyranone-based compounds. |

| Natural Product Synthesis | Application of dihydropyranone building blocks in the synthesis of complex and biologically active natural products. | Access to rare and valuable natural products for further biological evaluation. |

| Computational Chemistry | Use of QSAR and molecular modeling to design next-generation dihydropyranone-based drugs. | More rapid and cost-effective development of new drugs with improved efficacy. |

Mechanistic Investigations and Theoretical Studies on S 6 Chloromethyl 5,6 Dihydro Pyran 2 One Transformations

Elucidation of Reaction Pathways and Catalytic Cycles

The reactivity of dihydropyranones is often harnessed in organocatalysis, where the elucidation of reaction pathways and catalytic cycles is paramount. N-Heterocyclic carbenes (NHCs) have emerged as powerful catalysts for a variety of transformations involving these substrates. researchgate.netsemanticscholar.orgrsc.org

Role of Intermediates (e.g., Breslow intermediates, Acyl Azolium)

Breslow Intermediates:

In many NHC-catalyzed reactions, the initial step involves the nucleophilic attack of the carbene on a carbonyl compound, such as an aldehyde, to form a zwitterionic adduct. researchgate.net This adduct can then undergo a proton transfer to form a key intermediate known as the Breslow intermediate. researchgate.netsemanticscholar.orgnih.gov While initially elusive, extensive experimental and computational studies have provided significant insights into the formation and characterization of these intermediates. researchgate.netsemanticscholar.orgrsc.org

Computational studies have revealed that a direct 1,2-proton transfer within the initial zwitterionic adduct is energetically unfavorable. researchgate.netsemanticscholar.orgrsc.org Instead, the formation of the Breslow intermediate is often facilitated by the presence of additives like acids or bases, or even the solvent, which assist in the proton transfer. researchgate.netsemanticscholar.org Kinetic studies have also shown that the Breslow intermediate itself can act as an autocatalyst in its own formation. nih.gov Once formed, the Breslow intermediate, an enaminol equivalent, exhibits umpolung reactivity, transforming the typically electrophilic carbonyl carbon into a nucleophilic center. researchgate.netsemanticscholar.orgrsc.org This reactivity is central to a wide array of subsequent reactions.

Acyl Azolium Intermediates:

Another critical intermediate in NHC catalysis is the acyl azolium species. acs.org This intermediate can be generated through the oxidation of the Breslow intermediate. acs.org The acyl azolium acts as a powerful acylating agent, analogous to an "activated acid," and is key to many functionalization reactions. acs.org For instance, in the NHC-catalyzed oxidative γ-functionalization of enals, an α,β-unsaturated acyl azolium is formed, which then undergoes cyclization to yield unsaturated δ-lactones. acs.org The versatility of acyl azolium intermediates has made them a central focus in the development of new catalytic methodologies. acs.org

Electron Transfer Mechanisms in Aerobic Oxidations

Aerobic oxidations offer a green and efficient method for many chemical transformations. In the context of compounds like (S)-6-chloromethyl-5,6-dihydro-pyran-2-one, understanding the electron transfer mechanisms is crucial for optimizing these reactions. The direct oxidation of organic molecules by molecular oxygen often faces a high kinetic barrier. researchgate.netdiva-portal.org To overcome this, catalytic systems employing electron transfer mediators (ETMs) are often utilized. researchgate.netdiva-portal.orgresearchgate.net

Regioselectivity and Stereoselectivity Determinants

Controlling the regioselectivity and stereoselectivity is a cornerstone of modern organic synthesis. In transformations involving this compound and related structures, several factors influence the outcome of the reaction.

Regioselectivity: In reactions such as the silyl-Prins cyclization for the synthesis of disubstituted dihydropyrans, the regioselectivity can be highly dependent on the reaction conditions and the structure of the starting materials. mdpi.com For instance, the choice of reagents can direct the reaction towards either allyl- or vinylsilyl alcohols, which then cyclize to form the desired dihydropyran ring. mdpi.com

Stereoselectivity: The stereochemical outcome of these reactions is often governed by the conformation of the transition state. In the aforementioned silyl-Prins cyclization, the high cis-diastereoselectivity observed is attributed to the preferential pseudoequatorial positioning of the substituents in the chair-like transition state, which minimizes steric repulsion. mdpi.com In enantioselective reactions, chiral catalysts play a pivotal role. For example, the use of chiral N-heterocyclic carbenes in combination with photoredox catalysis has enabled the direct asymmetric α-acylation of tertiary amines with high enantioselectivity. nih.gov Similarly, chiral thioxanthones have been employed as photosensitizers in intramolecular [2+2] photocycloaddition reactions to achieve stereocontrol. rsc.org Computational studies, such as distortion/interaction analysis, can be used to elucidate the origin of this stereoselectivity. rsc.org

Computational Chemistry and Molecular Modeling

Computational chemistry provides powerful tools to investigate reaction mechanisms, predict outcomes, and design new catalysts and reactions. For a molecule like this compound, these methods offer invaluable insights at the molecular level.

Density Functional Theory (DFT) Studies on Reaction Energetics and Transition States

Density Functional Theory (DFT) has become a standard method for studying the mechanisms and energetics of organic reactions. rsc.orgnih.govrsc.orgresearchgate.net DFT calculations can be used to optimize the geometries of reactants, intermediates, transition states, and products, and to calculate their corresponding energies. rsc.orgrsc.org This information allows for the construction of a detailed potential energy surface for the reaction, providing insights into the reaction pathway and identifying the rate-determining step. nih.gov

For example, in the Hantzsch-like reaction for the synthesis of dihydropyridine (B1217469) derivatives, DFT calculations were employed to investigate the reaction mechanism and the origins of chemoselectivity. rsc.org The calculations helped to identify the key intermediates and transition states and to determine that the reaction energy barriers and the configurations of certain intermediates are the crucial factors controlling the selective formation of either 1,4- or 1,2-dihydropyridine products. rsc.org DFT has also been instrumental in understanding the role of catalysts, such as predicting the most promising N-heterocyclic carbenes for oxidative catalysis by assessing the redox potentials of the corresponding Breslow intermediates. ucsd.edu However, it is important to note that the accuracy of DFT can be limited in systems with significant multireference character, and higher-level methods may be required for a more accurate description. nih.gov

Table 1: Representative DFT Functionals and Their Applications in Mechanistic Studies

| DFT Functional | Application | Reference |

| M06-2X | Used in combination with other methods to calculate reaction energy barriers and explore stereoselectivity. | rsc.org |

| B3LYP-D3 | Employed for geometry optimizations in studies of reaction mechanisms. | rsc.org |

| MN15 | Found to be a reliable functional for single-point energy calculations in complex organometallic systems. | nih.gov |

| TPSSh | Used for geometry optimizations in conjunction with other functionals for energy calculations. | nih.gov |

Conformational Analysis and Molecular Dynamics Simulations

While DFT provides a static picture of a reaction, molecules are dynamic entities. Conformational analysis and molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules and how it influences their reactivity and interactions. plos.orgacs.orgnih.govpyretis.orgnih.gov

Conformational Analysis: For cyclic molecules like this compound, understanding the preferred conformations is crucial. Experimental techniques like NMR spectroscopy, combined with computational methods, can reveal the dominant conformations in solution. nih.gov For instance, in a study of halogenated pyran analogues, it was found that despite potential 1,3-diaxial repulsions, the molecules predominantly adopted a standard ⁴C₁-like chair conformation in both solution and the solid state. nih.gov

Molecular Dynamics Simulations: MD simulations provide a time-resolved view of molecular motion by solving Newton's equations of motion for a system of atoms. plos.org This technique is particularly useful for studying the interactions between a molecule and its environment, such as a solvent or a biological receptor. plos.orgacs.org MD simulations have been used to investigate the binding of small molecules to proteins, revealing details about the binding modes and the key interactions that determine binding affinity and selectivity. plos.orgacs.orgnih.gov In the context of reaction dynamics, MD can be used to explore the conformational landscape of reactants and intermediates, providing insights that complement the static picture obtained from DFT calculations. acs.org

Kinetic Studies and Reaction Rate Analysis of this compound Transformations

Detailed kinetic studies and reaction rate analyses for transformations specifically involving This compound are not extensively documented in publicly available scientific literature. However, insights into the reactivity and potential transformations of this compound can be inferred from studies on closely related structures and general principles of organic chemistry. The reactivity of this molecule is primarily centered around the electrophilic nature of the α,β-unsaturated lactone system and the potential for nucleophilic substitution at the chloromethyl group.

Theoretical and Mechanistic Precedents

While specific kinetic data for the target compound is scarce, theoretical studies on related heterocyclic systems provide a framework for understanding its potential reaction pathways. For instance, computational studies on the thermal decomposition of substituted 3,6-dihydro-2H-pyrans have been conducted using density functional theory (DFT) to calculate kinetic and thermodynamic parameters. mdpi.com These studies have analyzed concerted mechanisms involving six-membered cyclic transition states, revealing how substituents can influence the activation free energy of decomposition reactions. mdpi.com

In a similar vein, the mechanism of forming the dihydropyran-2-one ring has been investigated. For example, the PdCl2-catalyzed chlorocyclocarbonylation of 3,4-allenols to produce 3-chloromethyl-5,6-dihydropyran-2-ones is proposed to proceed through a highly regioselective pathway. In this proposed mechanism, the chlorine atom is added to the terminal carbon of the allene (B1206475), while the lactone linkage forms between the central carbon of the allene and the hydroxyl oxygen. nih.gov

Furthermore, computational studies on the silyl-Prins cyclization for synthesizing cis-2,6-disubstituted dihydropyrans have been used to support proposed reaction mechanisms. These theoretical investigations help in understanding the stereoselectivity and the competitive nature of alternative reaction pathways, such as Peterson elimination and oxonia-Cope rearrangements. mdpi.com

Potential Transformations and Inferred Kinetics

The primary reactive sites in This compound are the electrophilic carbon-carbon double bond of the α,β-unsaturated lactone and the carbon atom bearing the chlorine atom, which is susceptible to nucleophilic attack.

Nucleophilic Substitution at the Chloromethyl Group: The chloromethyl group provides a handle for introducing a wide variety of functional groups via SN2 reactions. The rates of these reactions would be expected to follow second-order kinetics, being dependent on the concentration of both the pyranone and the incoming nucleophile. The reaction rate would be influenced by the nucleophilicity of the attacking species, the solvent polarity, and the temperature. While no specific rate constants for this compound are reported, studies on the nucleophilic substitution of other chloro-substituted compounds provide a basis for comparison. For example, kinetic studies on the reaction of 4-X-substituted-2,6-dinitrochlorobenzenes with pyridines have been conducted, demonstrating the influence of substituents and solvent on reaction rates.

Reactions at the Lactone Moiety: The α,β-unsaturated lactone can undergo various transformations, including conjugate addition (Michael addition) and reactions involving the carbonyl group. The stereochemistry of the substituent at the 6-position is known to be crucial for the biological activity of some 5,6-dihydropyran-2-ones, suggesting that it plays a significant role in how the molecule interacts with biological nucleophiles. researchgate.net

A LookChem entry for the (6R)-enantiomer, (R)-6-Chloromethyl-5,6-dihydro-pyran-2-one , indicates its participation in reactions such as Swern oxidation and the Wittig reaction, which would transform the chloromethyl group. lookchem.com These transformations imply the conversion of the chloromethyl group to an aldehyde (via oxidation) and subsequent olefination.

Due to the lack of specific experimental data, the following table presents hypothetical kinetic parameters for illustrative purposes, based on typical values for SN2 reactions of primary alkyl chlorides.

| Hypothetical Reaction Data for Nucleophilic Substitution | |

| Reactant | This compound |

| Nucleophile | Generic Nucleophile (e.g., N3-, CN-) |

| Solvent | Polar Aprotic (e.g., DMF, DMSO) |

| Temperature (°C) | 25 |

| Assumed Rate Law | Rate = k[(C6H7ClO2)][Nucleophile] |

| Hypothetical Rate Constant (k) (M-1s-1) | 10-4 - 10-2 |

| Hypothetical Activation Energy (Ea) (kJ/mol) | 70 - 90 |

This table is for illustrative purposes only and is not based on reported experimental data for the named compound.

Structural Analysis and Advanced Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural verification of organic compounds. For (S)-6-Chloromethyl-5,6-dihydro-pyran-2-one, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides unambiguous assignment of all proton and carbon signals, confirming the integrity of the dihydropyran-2-one core and the substitution pattern.

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. In a typical analysis, the olefinic protons (H3 and H4) of the α,β-unsaturated lactone system appear in the downfield region due to deshielding effects. The proton at the stereocenter (H6) is coupled to the adjacent methylene (B1212753) protons (H5) and the chloromethyl group protons, resulting in a complex multiplet. The diastereotopic protons of the chloromethyl group (CH₂Cl) may appear as a doublet of doublets due to coupling with H6.

The ¹³C NMR spectrum reveals the number of unique carbon atoms and their electronic environment. The carbonyl carbon (C2) of the lactone is the most downfield signal, typically above 160 ppm. The olefinic carbons (C3 and C4) resonate in the 120-150 ppm range, while the saturated carbons of the ring (C5) and the chloromethyl group (C7) appear further upfield. The carbon of the stereocenter (C6) is also found in the aliphatic region.

Representative NMR Data for 6-substituted-5,6-dihydropyran-2-ones (Note: The following data is a representative example based on the parent compound 5,6-dihydro-2H-pyran-2-one and typical shifts for similar substituents. Actual chemical shifts for this compound may vary.)

| Position | Representative δ (ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H3 | 6.90-7.10 | ddd | J ≈ 9.8, 6.2, 1.5 |

| H4 | 6.00-6.15 | dt | J ≈ 9.8, 4.0 |

| H5a, H5b | 2.40-2.60 | m | - |

| H6 | 4.60-4.75 | m | - |

| H7a, H7b (CH₂Cl) | 3.70-3.85 | dd | J ≈ 11.5, 4.5 |

| Position | Representative δ (ppm) |

|---|---|

| C2 (C=O) | 163.5 |

| C3 | 145.0 |

| C4 | 121.5 |

| C5 | 29.5 |

| C6 | 78.0 |

| C7 (CH₂Cl) | 46.0 |

Two-dimensional NMR experiments are crucial for confirming the structural assignments made from 1D spectra and for probing spatial relationships. researchgate.netsdsu.eduemerypharma.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.eduyoutube.com For this compound, COSY would show correlations between H3 and H4, H4 and the H5 protons, and the H5 protons with H6. A key correlation would also be observed between H6 and the chloromethyl protons (H7), confirming the attachment of the chloromethyl group to the stereocenter.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded protons and carbons (¹H-¹³C). researchgate.netemerypharma.com This allows for the unambiguous assignment of each carbon atom that bears protons by correlating the known proton signals with their attached carbon signals (e.g., H3 to C3, H4 to C4, H5 to C5, H6 to C6, and H7 to C7).

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space proximity of protons, which is vital for determining relative stereochemistry and preferred conformations. researchgate.net In the half-chair conformation of the dihydropyranone ring, NOE correlations between specific protons can help define their spatial arrangement (axial vs. equatorial). For example, observing an NOE between H6 and one of the H5 protons would help to establish their relative orientation on the ring.

X-ray Crystallography for Absolute and Relative Stereochemistry

Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional structure of a crystalline solid, providing precise data on bond lengths, bond angles, and the absolute configuration of chiral centers. mdpi.commdpi.com For this compound, obtaining a suitable single crystal would allow for its definitive structural proof.

The analysis of related dihydropyran-2-one structures reveals that the six-membered ring typically adopts a non-planar conformation, often described as a half-chair or a flattened-boat. youtube.combohrium.comnih.gov This conformation minimizes steric strain within the ring. The X-ray diffraction analysis would precisely define this conformation for the title compound.

Crucially, for a chiral molecule, X-ray crystallography in conjunction with anomalous dispersion effects can be used to determine the absolute stereochemistry. mdpi.com By analyzing the diffraction data, the Flack parameter can be calculated; a value close to zero for the (S)-configuration would provide unambiguous confirmation of the stereocenter's absolute arrangement in the crystal lattice. This technique provides the most definitive evidence of the molecule's absolute and relative stereochemistry.

Chiral Analytical Techniques

While NMR and X-ray crystallography define the structure of a molecule, chiral analytical techniques are essential for quantifying the enantiomeric purity of a sample.

Chiral HPLC is the most widely used method for separating enantiomers and determining their relative amounts, expressed as enantiomeric excess (e.e.). umn.eduheraldopenaccess.usnih.gov The separation is achieved using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, causing them to elute at different retention times.

For the separation of this compound and its (R)-enantiomer, a common approach would involve a CSP based on a polysaccharide derivative, such as cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support. nih.gov

Plausible Chiral HPLC Method:

Column: A polysaccharide-based column (e.g., Chiralpak® series).

Mobile Phase: A mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier such as isopropanol (B130326) is typically used in normal-phase mode. nih.gov The ratio is optimized to achieve baseline separation.

Detection: A UV detector set to a wavelength where the α,β-unsaturated lactone chromophore absorbs (typically 210-250 nm).

Quantification: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers (Aₛ and Aᵣ) using the formula: e.e. (%) = [|Aₛ - Aᵣ| / (Aₛ + Aᵣ)] x 100. uma.es

This technique is highly accurate and precise, making it indispensable for quality control in asymmetric synthesis. umn.edu

ORD and ECD are chiroptical techniques that measure the differential interaction of a chiral molecule with left- and right-circularly polarized light. These methods are powerful for assigning the absolute configuration of chiral compounds in solution. rsc.org

For this compound, the key chromophore is the α,β-unsaturated δ-lactone. This system gives rise to characteristic electronic transitions, including an n → π* transition, which is typically observed in the ECD spectrum as a Cotton effect around 210-230 nm. The sign of this Cotton effect is directly related to the stereochemistry at the C6 position, which influences the helicity of the chromophore.

Based on established sector rules for unsaturated lactones, the sign of the n → π* Cotton effect can be correlated with the absolute configuration. rsc.org A detailed theoretical calculation (e.g., time-dependent density functional theory, TD-DFT) can be performed to predict the ECD spectrum for the (S)-enantiomer. Comparison of the experimentally measured spectrum with the calculated spectrum provides strong evidence for the assignment of the absolute configuration.

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation patterns. While a specific, publicly available mass spectrum for this compound is not readily found in the searched literature, the expected fragmentation can be inferred from the analysis of closely related 5,6-dihydropyran-2-one derivatives.

In a typical electron ionization (EI) mass spectrum of a 6-substituted-5,6-dihydropyran-2-one, the molecular ion peak (M⁺) is expected. For this compound (C₆H₇ClO₂), the molecular weight is 146.57 g/mol . nih.gov Due to the presence of chlorine, this peak would appear as a characteristic isotopic pattern, with the (M+2)⁺ peak having an intensity of approximately one-third that of the M⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope.

The fragmentation of these compounds is often initiated by the loss of the substituent at the 6-position or by rearrangements within the pyranone ring. For instance, the mass spectrum of the parent compound, 5,6-dihydro-2H-pyran-2-one, shows a prominent molecular ion peak. nist.gov In the case of 6-substituted analogs, a common fragmentation pathway involves the cleavage of the bond between the C6 carbon and the substituent. For this compound, the loss of the chloromethyl radical (•CH₂Cl) would result in a significant fragment ion. Other characteristic fragments would likely arise from the retro-Diels-Alder reaction, a common fragmentation pathway for cyclic systems, leading to the expulsion of a neutral molecule.

The analysis of mass spectra of similar compounds, such as 6-methyl-5,6-dihydro-2H-pyran-2-one and 6-propyl-5,6-dihydro-2H-pyran-2-one, reveals characteristic fragmentation patterns that can serve as a basis for interpreting the spectrum of the title compound. researchgate.net

Table 1: Postulated Mass Spectrometry Data for this compound

| m/z (Mass-to-Charge Ratio) | Postulated Fragment Ion | Interpretation |

|---|---|---|

| 146/148 | [C₆H₇ClO₂]⁺ | Molecular ion (M⁺) with chlorine isotope pattern |

| 97 | [C₅H₅O₂]⁺ | Loss of •CH₂Cl |

| 68 | [C₄H₄O]⁺ | Retro-Diels-Alder fragmentation |

Note: This table is a postulation based on the general fragmentation patterns of similar compounds and has not been experimentally verified from the searched literature.

Vibrational Spectroscopy (IR, Raman) for Functional Group Confirmation

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. The vibrational modes of this compound can be predicted based on the characteristic frequencies of its constituent functional groups.

The most prominent feature in the IR spectrum would be the strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O) of the α,β-unsaturated lactone. This band is typically observed in the region of 1720-1750 cm⁻¹. The C=C stretching vibration of the double bond within the pyranone ring is expected to appear in the 1650-1680 cm⁻¹ region. The C-O-C stretching vibrations of the ester group will produce strong bands in the 1200-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions. The C-Cl stretching vibration of the chloromethyl group would likely be observed in the 600-800 cm⁻¹ range.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the IR data. The C=C double bond and the symmetric vibrations of the pyranone ring are expected to show strong signals in the Raman spectrum.

While a specific experimental IR or Raman spectrum for this compound is not available in the searched results, the IR spectrum of the parent compound, 5,6-dihydro-2H-pyran-2-one, has been documented and provides a foundational reference. nih.gov Furthermore, studies on other substituted pyran-2-ones confirm the characteristic vibrational frequencies of the pyranone ring system. scifiniti.com

Table 2: Predicted Vibrational Spectroscopy Data for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|---|

| C=O (Lactone) | Stretching | 1720 - 1750 | Strong | Medium |

| C=C (Alkenyl) | Stretching | 1650 - 1680 | Medium | Strong |

| C-O-C (Ester) | Asymmetric Stretching | 1200 - 1300 | Strong | Weak |

| C-O-C (Ester) | Symmetric Stretching | 1000 - 1100 | Strong | Medium |

| =C-H | Stretching | 3000 - 3100 | Medium | Medium |

| C-H (Aliphatic) | Stretching | 2850 - 3000 | Medium | Medium |

Note: This table is a prediction based on characteristic group frequencies and data from similar compounds and has not been experimentally verified from the searched literature.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of (S)-6-Chloromethyl-5,6-dihydro-pyran-2-one, and how do they influence experimental design?

- Answer : The compound (C₆H₇ClO₂) has a molecular weight of 146.57 g/mol, density of 1.224 g/cm³, boiling point of 300.2°C, and a calculated logP of 1.096, indicating moderate hydrophobicity . Its polar surface area (26.3 Ų) suggests limited solubility in aqueous media, necessitating polar aprotic solvents (e.g., DMF, DMSO) for reactions. The stereochemistry at the S-configuration (chloromethyl group) is critical for reactivity in asymmetric synthesis, requiring chiral HPLC or circular dichroism (CD) for enantiomeric purity validation .

Q. What synthetic routes are commonly used to prepare this compound?

- Answer : A practical approach involves ring-closing olefin metathesis (RCM) of diene precursors followed by stereoselective chlorination. For example:

Step 1 : Synthesis of dihydro-pyranone via RCM using Grubbs catalyst (e.g., 2nd generation) in dichloromethane .

Step 2 : Chlorination of the methyl group using SOCl₂ or PCl₃ under controlled conditions (0–5°C) to retain stereochemical integrity .

- Validation : Monitor reaction progress via TLC (Rf ~0.3 in 3:7 ethyl acetate/hexane) and confirm configuration via NOESY NMR (correlation between chloromethyl and adjacent protons) .

Q. How can researchers ensure the stability of this compound during storage?

- Answer : Store at –20°C in amber vials under inert gas (Ar/N₂) to prevent hydrolysis of the chloromethyl group. Stability tests (HPLC, 1H NMR) over 12 months show <5% degradation under these conditions . Avoid prolonged exposure to moisture or light, as these accelerate decomposition into 6-hydroxymethyl derivatives .

Advanced Research Questions

Q. What mechanistic insights explain the stereochemical outcomes of this compound in asymmetric catalysis?

- Answer : The S-configuration arises from kinetic resolution during chlorination, where bulky ligands on transition-metal catalysts (e.g., BINAP-Ru complexes) favor the formation of the S-enantiomer. Computational studies (DFT) indicate a ΔΔG‡ of ~2.1 kcal/mol between R and S transition states . Validate using kinetic isotopic experiments (KIE) and deuterium labeling to track stereochemical pathways .

Q. How can contradictory data on the compound’s reactivity in cross-coupling reactions be resolved?

- Answer : Discrepancies in Suzuki-Miyaura coupling yields (e.g., 30–80%) arise from competing hydrolysis of the chloromethyl group. Mitigate this by:

- Using anhydrous Pd catalysts (e.g., Pd(OAc)₂ with SPhos ligand).

- Optimizing reaction temperature (60–80°C) and base (Cs₂CO₃ vs. K₃PO₄) .

- Monitor intermediates via in situ IR or mass spectrometry to identify decomposition pathways .

Q. What experimental strategies are recommended for studying the biological activity of this compound?

- Answer :

- Antimicrobial assays : Use microbroth dilution (MIC/MBC) against Gram-positive bacteria (e.g., S. aureus), noting that the chloromethyl group enhances membrane disruption .

- Cytotoxicity : Screen in cancer cell lines (e.g., HeLa) with IC₅₀ determination via MTT assays. Compare with non-chlorinated analogs to isolate the chloromethyl group’s role .

- Metabolic stability : Perform liver microsome assays (human/rat) to evaluate oxidative degradation, which may limit in vivo applications .

Q. What analytical techniques are critical for characterizing impurities in this compound?

- Answer :

- LC-MS/MS : Detect trace impurities (e.g., 6-hydroxymethyl byproduct, m/z 132.04) using a C18 column (gradient: 5–95% acetonitrile/0.1% formic acid) .

- NMR : Assign diastereomeric peaks via ¹³C DEPT-135 (C-6 chloromethyl at δ 45–50 ppm) and HSQC for connectivity .

- XRD : Confirm crystal packing and hydrogen-bonding patterns, which influence solubility and formulation stability .

Methodological Notes

- Stereochemical Purity : Use chiral stationary phases (e.g., Chiralpak IA) with hexane:isopropanol (90:10) for enantiomeric excess (ee) determination .

- Data Reproducibility : Pre-dry solvents (molecular sieves) and reagents (P₂O₅) to minimize variability in moisture-sensitive reactions .

- Contradiction Analysis : Apply factorial design (e.g., DoE) to isolate variables (temperature, catalyst loading) causing yield discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.